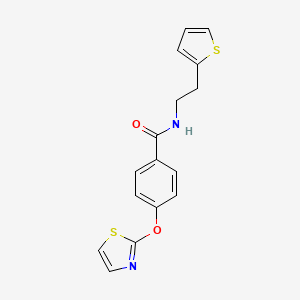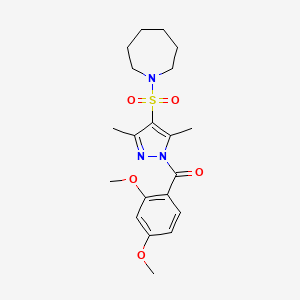
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C28H28N2O3 and its molecular weight is 440.543. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Rhodium-Catalyzed Functionalization
A study demonstrated the utilization of rhodium catalysis in the annulation of ethyl benzimidates and α-aroyl sulfur ylides, producing pyrano[4,3,2-ij]isoquinoline derivatives, which suggests a method for dual ortho-C-H functionalization and cyclization. This process highlights the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide derivatives in creating complex fused heteroarenes with optoelectronic properties (Wu et al., 2018).
Synthesis of Tetrahydroquinoline Derivatives
Another research explored the synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate. This synthesis process is indicative of the compound's role in producing a range of bioactive molecules, including derivatives of 4-aminobutanoic and 2-amino-2-pentenedioic acids (Bombarda et al., 1992).
Pharmacological Research
Anticancer Activities
Research into substituted 1,2,3,4-tetrahydroisoquinolines, which share structural similarities with N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, has shown potential anticancer properties. These studies underscore the importance of such compounds in developing new anticancer agents, demonstrating cytotoxic activity against various cancer cell lines (Redda et al., 2010).
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c31-26(21-8-3-1-4-9-21)30-17-7-10-22-20-24(13-14-25(22)30)29-27(32)28(15-18-33-19-16-28)23-11-5-2-6-12-23/h1-6,8-9,11-14,20H,7,10,15-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKMAYSXOKVSGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)N(C1)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2778277.png)

![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[[cyclohexyl(methyl)amino]methyl]triazole-4-carboxylic acid](/img/structure/B2778279.png)
![(E)-4-(Dimethylamino)-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-enamide](/img/structure/B2778281.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2778284.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2778289.png)

![1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(2-methylbenzyl)-1H-pyrazole-4-carboxamide](/img/structure/B2778294.png)

![Benzo[d][1,3]dioxol-5-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2778297.png)